S Rolland du Roscoat,
J M F Martins,
P Séchet,
E Vince,
P Latil,
C Geindreau
PMID: 24293082
DOI:
10.1002/bit.25168
Abstract
The development of reliable models to accurately predict biofilm growth in porous media relies on a good knowledge of the temporal evolution of biofilms structure within the porous network. Since little is known on the true 3D structure of biofilms developed in porous media, this work aimed at developing a new experimental protocol to visualize the 3D microstructure of bacterial biofilms in porous media. The main originality of the proposed procedure lies on the combination of the more recent advances in synchrotron microtomography (Paganin mode) and of a new contrast agent (1-chloronaphtalene) that has never been applied to biofilm visualization. It is shown that the proposed methodology takes advantage of the contrasting properties of 1-chloronaphtalene to prevent some limitations observed with more classical contrast agents. A quantitative analysis of the microstructural properties (volume fractions and specific surface area) of bacterial biofilms developed in columns of clay beads is also proposed on the basis of the obtained 3D images.
Chunli Kang,
Siqi Bao,
Yuhan Wang,
Kunkun Xiao,
Ling Zhu,
Fang Liu,
Tao Tian
PMID: 30566098
DOI:
10.2166/wst.2018.469
Abstract
In this work, the photoconversion of 1-chloronaphthalene (CN-1) and 2,3-dichlornaphthalene (CN-10) under the simulated sunlight had been studied. The results showed that the photoconversion of CN-1 and CN-10 obeyed the first-order kinetics model. NO
, NO
, Fe
and Fe
extensively present in natural water can accelerate CN-1 photoconversion via generating ·OH, which may induce indirect photooxidation of CN-1. The photoproducts were treated by the derivatization method and analyzed by GC-MS after being irradiated for 6 h. Ten products were characterized for CN-1 and CN-10, and there were six common products. On this basis, the photoconversion pathways of CN-10 and CN-1 were proposed, and both of them have a similar conversion mechanism.
Wojciech Smułek,
Agata Zdarta,
Amanda Pacholak,
Tomasz Runka,
Ewa Kaczorek
PMID: 31561078
DOI:
10.1016/j.ecoenv.2019.109707
Abstract
Effective biodegradation of hydrophobic pollutants, such as 1-chloronaphthalene, is strictly associated with the adaptation of environmental bacteria to their assimilation. This study explores the relation between the modifications of cell properties of bacteria belonging to Pseudomonas and Serratia genera resulting from a 12-month exposure to 1-chloronaphthalene, and their biodegradation efficiency. In the presented study, both bacterial strains exhibited higher (70%) degradation of this compound after exposure compared to unexposed (55%) systems. This adaptation can be associated with increased ratio of polysaccharides in the outer layers of bacterial cells, which was confirmed using infrared spectroscopy analysis. Additionally, the analysis of Raman spectra indicated conformational changes of extracellular carbohydrates from α- to β-anomeric structure. Moreover, the changes in the cell surface hydrophobicity and cell membrane permeability differed between the strains and the Pseudomonas strain exhibited more significant modifications of these parameters. The results suggest that adaptation strategies of both tested strains are different and involve diverse reconstructions of the cell wall and membranes. The results provide a novel and deep insight into the interactions between environmental bacterial strains and chloroaromatic compounds, which opens new perspectives for applying spectrometric methods in investigation of cell adaptation strategies as a result of long-term contact with toxic pollutants.
Tomislav Ivankovic,
Sabine Rolland du Roscoat,
Christian Geindreau,
Philipe Séchet,
Zhujun Huang,
Jean M F Martins
PMID: 27827532
DOI:
10.1080/08927014.2016.1249865
Abstract
The development of a reliable model allowing accurate predictions of biofilm growth in porous media relies on a good knowledge of the temporal evolution of biofilm structure within the porous network. Since little is known about the real 3-D structure of biofilms in porous media, this work was aimed at developing a new experimental protocol to visualize the 3-D microstructure of the inside of a porous medium using laboratory X-ray microtomography. A reliable and reproducible methodology is proposed for (1) growing a biofilm inside a porous medium, and (2) X-ray tomography-based characterization of the temporal development of the biofilm at the inlet of the biofilter. The statistical analysis proposed here also validates the results presented in the literature based on a biofilm structure single measurement.
D RAUTENSTRAUCH
PMID: 13669542
DOI:
Abstract
Swaminathan Venkatesan,
Nirmal Adhikari,
Jihua Chen,
Evan C Ngo,
Ashish Dubey,
David W Galipeau,
Qiquan Qiao
PMID: 24292406
DOI:
10.1039/c3nr05177c
Abstract
Charge transport and bimolecular recombination dynamics were correlated with nanomorphology in polymer solar cells. The morphology of poly(diketopyrrolopyrrole-terthiophene) (PDPP3T) and phenyl-C61-butyric acid methyl ester (PC60BM) blend films was modified using different solvent additives namely 1-chloronaphthalene (CN), 1,8-diiodooctane (DIO) and 1,8-octanedithiol (ODT) and their role on steady state and transient optoelectronic properties was investigated. The energy filtered transmission electron microscopy (EFTEM) images showed that additives (e.g. CN and DIO) improved the domain purity which leads to significantly higher short circuit current densities (Jsc). However when the cells were processed with the ODT additive, the fill factor (FF) and open circuit voltage (Voc) decreased dramatically. Films processed with the ODT additive showed a smaller domain size but were more connected compared to films processed using CN and DIO additives. Transient photocurrent analysis indicates faster charge collection in the case of CN and DIO processed solar cells and the slowest charge collection in ODT processed solar cells. Interestingly devices processed with the ODT additive also showed the longest charge carrier recombination lifetime and lowest bimolecular recombination coefficient. This is attributed to the smaller donor domains that are connected with each other to provide a more interconnected and efficient charge transport matrix but longer pathways in ODT films. Such a matrix helped the charge to escape from the donor-acceptor interfaces and thus reduces the bimolecular recombination, while the longer pathway increases the charge collection time. Further insight is provided into the selection of processing conditions to achieve an ideal active layer morphology consisting of domains with higher polymer purity and optimal size that lead to higher Jsc and FF.
Abdul Ghaffar,
Masaaki Tabata
PMID: 19740644
DOI:
10.1016/j.wasman.2009.06.013
Abstract
An efficient dechlorination/detroxification method for p-nitrochlorobenzene, p-chloroanisole and 1-chloronaphthalene on municipal waste incinerator fly ash in presence of reducing agents with water/alcohol mixtures was developed. Dechlorination% was higher in water/isopropanol mixture at temperature <100 degrees C. Metal contents of fly ash played a vital role in enhancing dechlorination at low temperature. Moreover, the fly ash particles provided the surface to accomplish reduction and substitution reactions by adsorbing the chlorinated aromatic compound, hydrogen and hydroxyl ions. The mechanism of dechlorination was envisaged.
Atsushi Matsunaga,
Akio Yasuhara
PMID: 12966992
DOI:
10.1021/es026360z
Abstract
The possibility of electrochemical reduction for the complete dechlorination of toxic chlorinated aromatic compounds was investigated using 1-chloronaphthalene as a substrate. Sufficient current was obtained at the reduction potential of naphthalene rather than that of the substrate, and complete (>99.99%) dechlorination was achieved in tetra-n-butylammonium perchlorate/dimethylformamide solution in less than 1 h. The reaction was considered to proceed autocatalytically with the naphthalene radical anion, which was derived from the reduction of the initial dechlorination product (naphthalene) of the substrate, as mediator. The reaction rate was increased by the use of an excess of naphthalene at the start of the reaction, and complete dechlorination was possible without significant loss of current efficiency even if the water concentration was 0.3% v/v. The order of reaction of the mediated reduction was determined kinetically to be 0.5 for the substrate and 1 for naphthalene. Although the reaction of the naphthalene radical anion with 1-chloronaphthalene was very fast, it was considered to be the rate-determining step.
E BENETTI,
P GALLO
PMID: 13309842
DOI:
Abstract
T Mori,
S Kitano,
R Kondo
PMID: 12743769
DOI:
10.1007/s00253-003-1253-3
Abstract
The biodegradation of chloronaphthalene (CN) and polycyclic aromatic hydrocarbons by the white-rot fungus Phlebia lindtneri, which can degrade dichlorinated dioxins and non-chlorinated dioxin-like compounds, was investigated. Naphthalene, phenanthrene, 1-chloronaphthalene (1-CN) and 2-chloronaphthalene (2-CN) were metabolized by the fungus to form several oxidized products. Naphthalene and phenanthrene were metabolized to the corresponding hydroxylated and dihydrodihydroxylated metabolites. 2-CN was metabolized to 3-chloro-2-naphtol, 6-chloro-1-naphtol and two other chloronaphtols, CN-dihydrodiols and CN-diols. Significant inhibition of the degradation of these substrates was observed when they were incubated with the cytochrome P-450 monooxygenase inhibitors 1-aminobenzotriazole and piperonyl butoxide. These results suggest that P. lindtneri initially oxidizes these substrates by a cytochrome P-450 monooxygenase.